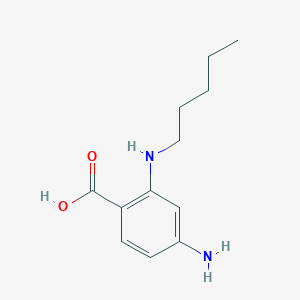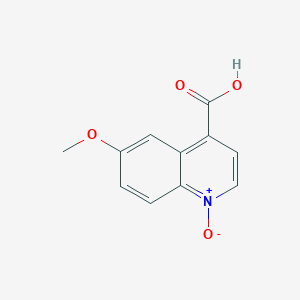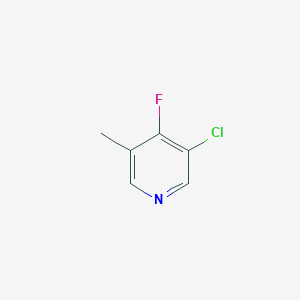
3-Chloro-4-fluoro-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-fluoro-5-methylpyridine is a heterocyclic aromatic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-methylpyridine typically involves the selective introduction of chlorine, fluorine, and methyl groups onto the pyridine ring. One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with a suitable reagent . Another approach is the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound often employs high-yield methods using fluorinating reagents such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis(tetrafluoroborate)) . These methods are optimized for large-scale production to meet the demands of various industries.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-fluoro-5-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as potassium fluoride (KF) to form fluorinated derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Cyclization: Under basic conditions, the compound can undergo cyclization reactions to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include potassium fluoride (KF), sodium hydroxide (NaOH), and various fluorinating agents . Reaction conditions often involve basic or acidic environments, depending on the desired transformation.
Major Products
The major products formed from the reactions of this compound include fluorinated pyridines, cyclized heterocycles, and other substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-4-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Chloro-4-fluoro-5-methylpyridine include other fluorinated pyridines such as:
Uniqueness
This compound is unique due to its specific combination of chlorine, fluorine, and methyl substituents on the pyridine ring. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C6H5ClFN |
|---|---|
Peso molecular |
145.56 g/mol |
Nombre IUPAC |
3-chloro-4-fluoro-5-methylpyridine |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3 |
Clave InChI |
MTEHPEXLGKMQGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=CC(=C1F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


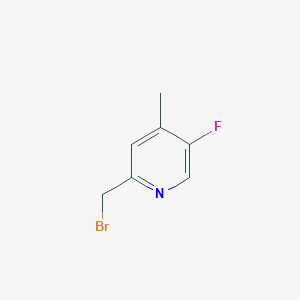

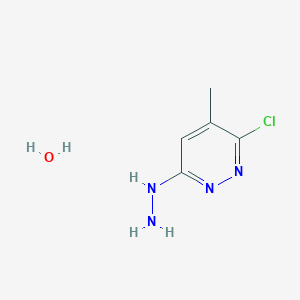
![(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[2-hydroxyethyl(methyl)carbamothioyl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13128439.png)
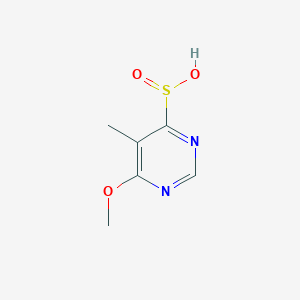
![3-Aminobenzo[d]isoxazole-7-carbonitrile](/img/structure/B13128443.png)
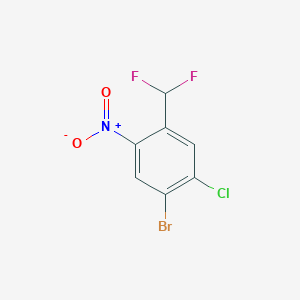

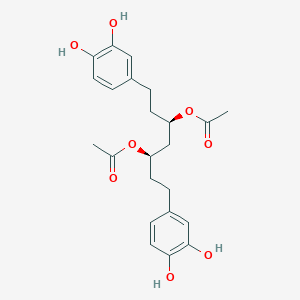
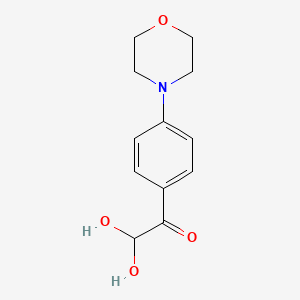
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
